AZ10397767: An In-depth Technical Guide to a Potent and Selective CXCR2 Antagonist
AZ10397767: An In-depth Technical Guide to a Potent and Selective CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ10397767 is a potent and selective small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). With a half-maximal inhibitory concentration (IC50) of 1 nM for CXCR2 and a selectivity of over 100-fold against the closely related CXCR1, AZ10397767 has emerged as a valuable tool for investigating the role of the CXCR2 signaling pathway in various physiological and pathological processes. This technical guide provides a comprehensive overview of AZ10397767, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and its physicochemical properties. The information presented herein is intended to support researchers in the fields of inflammation, immuno-oncology, and drug discovery in their evaluation and utilization of this compound.
Introduction
The CXCR2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the recruitment of neutrophils and other immune cells to sites of inflammation. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events that are central to the inflammatory response. Dysregulation of the CXCR2 signaling axis has been implicated in a range of inflammatory diseases and cancer. Consequently, the development of selective CXCR2 antagonists is an area of intense research. AZ10397767 has been identified as a highly potent and selective inhibitor of CXCR2, demonstrating efficacy in preclinical models of cancer by attenuating neutrophil infiltration and tumor growth.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (1R)-5-[[(3-chloro-2-fluorophenyl)methyl]thio]-7-[[2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one[1] |
| Molecular Formula | C15H14ClFN4O2S2[1] |
| Molecular Weight | 400.87 g/mol [1] |
| CAS Number | 333742-63-5[1] |
| Chemical Structure |
|
Mechanism of Action
AZ10397767 functions as a competitive antagonist at the CXCR2 receptor. By binding to the receptor, it blocks the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling pathways responsible for neutrophil chemotaxis and activation. This leads to a reduction in the infiltration of neutrophils into inflamed tissues and the tumor microenvironment.
CXCR2 Signaling Pathway
The following diagram illustrates the CXCR2 signaling pathway and the point of intervention by AZ10397767.
Quantitative Data
The following tables summarize the available quantitative data for AZ10397767.
Table 1: In Vitro Activity
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 1 nM | Human CXCR2 | Radioligand Binding ([125I]IL-8 displacement) | [1] |
| pIC50 | 9.0 | Human CXCR2 | CXCL8 Binding | [1] |
| pIC50 | < 7.0 | Human CXCR1 | CXCL8 Binding | [1] |
Table 2: In Vivo Pharmacokinetics (Rat)
| Parameter | Value | Route of Administration | Reference |
| Clearance (CL) | 4 mL/min/kg | N/A | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involving AZ10397767. While the full detailed protocols from the original publications are not publicly available, the following represents standard and widely accepted procedures for these assays.
Radioligand Binding Assay (CXCR2)
This protocol is a generalized procedure for determining the binding affinity of a compound to CXCR2 using a radiolabeled ligand.
Objective: To determine the IC50 of AZ10397767 for the human CXCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
[125I]-CXCL8 (radioligand)
-
AZ10397767
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin, pH 7.1)
-
Wash buffer (e.g., binding buffer with 500 mM NaCl)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CXCR2 cells.
-
In a 96-well plate, add cell membranes, a fixed concentration of [125I]-CXCL8, and varying concentrations of AZ10397767.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats, which separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR2 ligand.
-
Calculate the specific binding at each concentration of AZ10397767 and determine the IC50 value by non-linear regression analysis.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.[2][3]
Objective: To evaluate the effect of AZ10397767 on neutrophil migration in response to a CXCR2 ligand.
Materials:
-
Isolated human neutrophils
-
CXCL8 (chemoattractant)
-
AZ10397767
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate neutrophils with various concentrations of AZ10397767 or vehicle control.
-
Place the chemoattractant (CXCL8) in the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a set time (e.g., 60-90 minutes) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of AZ10397767.
In Vivo A549 Lung Cancer Xenograft Model
This protocol describes a general procedure for establishing and evaluating the effect of a test compound on the growth of human lung cancer xenografts in immunodeficient mice.[4][5][6][7]
Objective: To assess the in vivo efficacy of AZ10397767 in a human lung cancer xenograft model.
Materials:
-
A549 human lung adenocarcinoma cells
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel
-
AZ10397767
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture A549 cells to the desired confluence.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer AZ10397767 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for neutrophil infiltration).
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of AZ10397767.
Conclusion
AZ10397767 is a valuable research tool for studying the biological functions of the CXCR2 signaling pathway. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the role of CXCR2 in various disease models, particularly in the context of inflammation and cancer. This technical guide provides a foundational understanding of AZ10397767, which can be built upon with further research to fully elucidate its therapeutic potential.
References
- 1. molnova.com [molnova.com]
- 2. criver.com [criver.com]
- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]

